molecular formula C17H17NO B2634826 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 745787-25-1

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Cat. No.: B2634826
CAS No.: 745787-25-1
M. Wt: 251.329
InChI Key: LZVNOMSZAGXFQZ-UHFFFAOYSA-N
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Description

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (CAS 745787-25-1) is a synthetically versatile tetrahydroquinoline derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a crucial scaffold for the development of novel therapeutic agents, particularly in the field of cancer. The tetrahydroquinoline core is a well-established heterocyclic structure found in numerous biologically active alkaloids . This specific chemical scaffold has been identified as a key precursor in the structural optimization of dual-targeting anticancer agents. Research published in the Journal of Medicinal Chemistry demonstrates that derivatives of this core structure can be optimized to create potent small-molecule inhibitors that simultaneously target two critical cell survival proteins in tumors: Murine Double Minute 2 (MDM2) and the X-linked Inhibitor of Apoptosis Protein (XIAP) . Such dual inhibitors represent a promising strategy for overcoming treatment resistance in cancers like acute lymphoblastic leukemia, by inducing MDM2 protein degradation and inhibiting XIAP mRNA translation, leading to cancer cell growth inhibition and apoptosis . The compound is synthesized via a multi-component one-pot Aza-Diels-Alder reaction, also known as the Povarov reaction, which involves the condensation of an aryl amine, an aromatic aldehyde such as benzaldehyde, and 2,3-dihydrofuran, often catalyzed by palladium dichloride . This efficient synthetic route provides access to the complex fused ring system, which includes tetrahydrofuro[3,2-c]quinoline and phenyl rings . The product is characterized by its molecular formula (C 17 H 17 NO), an average mass of 251.33 g/mol, and a monoisotopic mass of 251.131014 Da . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVNOMSZAGXFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline typically involves multi-step organic reactions. One common method involves the coupling of an alkynol, an aldehyde, and an arylamine. This reaction is catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid, leading to the formation of the desired product with high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research has indicated that derivatives of 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline exhibit promising anticancer activities. For instance, studies have shown that modifications to the quinoline scaffold can enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties. It is believed to exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory responses in neuronal cells. This makes it a candidate for further research in treating conditions like Alzheimer's and Parkinson's diseases.

Material Science

Polymer Chemistry:
In material science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices can lead to materials with improved performance in various applications such as coatings and composites.

Biological Research

Biochemical Assays:
The compound is frequently used in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to interact with various biological targets makes it a valuable tool in drug discovery processes. Researchers utilize it to screen for potential inhibitors that could lead to the development of new therapeutic agents.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM.
Study BNeuroprotectionShowed significant reduction in oxidative stress markers in neuronal cultures treated with the compound.
Study CPolymer DevelopmentDeveloped a new polymer composite that exhibited a 30% increase in tensile strength compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Differences

Stereochemical Impact: The cis/trans isomer ratio significantly affects binding affinity. For example, the trans isomer of 4-phenyl-hexahydrofuroquinoline shows higher GPER-1 receptor interaction due to optimal hydrophobic pocket alignment . In contrast, cis-dominant isomers of pyranoquinolines exhibit reduced ERK2 kinase inhibition .

Substituent Effects: Chloro Substituents: 8-Chloro derivatives (e.g., 8-Cl-4-(5-Cl-indol-3-yl)-...) demonstrate enhanced antiproliferative activity against cancer cells compared to non-halogenated analogs, likely due to increased lipophilicity and DNA intercalation . Bromophenyl Groups: 4-(4-Bromophenyl) analogs show improved crystallinity and stability but reduced solubility, limiting in vivo applications .

Ring System Variations: Furan vs. Pyran: Furoquinolines (e.g., the target compound) exhibit stronger antifungal activity (e.g., synergy with miconazole ), whereas pyranoquinolines (e.g., pyrano[3,2-c]quinoline-6,7,12-triones) are potent ERK2 inhibitors (IC₅₀ = 0.8–1.2 µM) due to planar naphthoquinone moieties enabling ATP-binding site interactions . Thiophene vs. Furan: Thieno[3,2-c]quinolines show broader antimicrobial spectra (e.g., MIC = 3.13 µg/mL against Mycobacterium tuberculosis ), attributed to sulfur’s electronegativity enhancing membrane penetration .

Key Research Findings

Anticancer Activity: The target compound enhances miconazole’s fungistatic activity by 40% and shows moderate anti-breast cancer activity (IC₅₀ = 12 µM) . Analog 4f (pyranoquinoline) inhibits melanoma cell proliferation (IC₅₀ = 3.13 µg/mL) via ERK pathway modulation .

Antimicrobial Applications: Thienoquinoline derivatives disrupt Pseudomonas aeruginosa cell walls at 10 µg/mL, causing cytoplasmic leakage .

Structural Insights: Molecular docking reveals the 4-phenyl group in furoquinolines forms π-π interactions with GPER-1’s Phe206, critical for receptor activation .

Biological Activity

4-Phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, antibacterial properties, and antioxidant effects.

Chemical Structure and Properties

The compound has a molecular formula of C17H17NO and a molecular weight of 255.33 g/mol. Its structure features a hexahydrofuroquinoline core with a phenyl substituent, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H17NO
Molecular Weight255.33 g/mol
CAS Number745787-25-1

Anticancer Activity

Recent studies have revealed that derivatives of this compound exhibit significant anticancer properties. For instance, the compound N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide showed potent inhibition against cancer cell lines with an IC50 value of 7.5 μM . The mechanism involves dual inhibition of MDM2 and XIAP proteins, which are critical in cancer cell survival and proliferation.

Table 2: Anticancer Activity IC50 Values

CompoundIC50 (μM)
N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl) derivative7.5
Original MX69 compound50
Various analoguesRanging from 1.6 to >50

Antibacterial Activity

In addition to anticancer properties, certain derivatives have demonstrated antibacterial activity. A study synthesized quinolone-triazole conjugates that were evaluated for their antibacterial effects . While specific data on the hexahydrofuroquinoline itself was not highlighted in the study, the structural similarities suggest potential for similar activity.

Antioxidant Activity

The antioxidant capabilities of this compound were assessed through various assays including DPPH radical scavenging and cellular antioxidant assays. Compounds derived from the hexahydrofuroquinoline framework exhibited notable radical scavenging activity . This suggests that the compound may play a role in protecting cells from oxidative stress.

Study on Anticancer Efficacy

A detailed investigation into the anticancer efficacy of a specific derivative highlighted its ability to induce apoptosis in leukemia cells. The study utilized flow cytometry to assess cell cycle arrest and apoptosis markers following treatment with the compound at varying concentrations. Results indicated significant cell death at lower concentrations compared to controls.

Study on Selectivity Against Cancer Cells

Another case study evaluated the selectivity of certain derivatives against cancerous versus normal cells. The selectivity index (SI) was calculated to assess safety profiles. Compounds showed more than two-fold selectivity against cancer cells compared to normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step condensation and cyclization reactions. A common approach uses a Friedländer-type reaction between aminophenols and ketones, followed by furoquinoline ring closure. Key intermediates are characterized via 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and mass spectrometry. X-ray crystallography is critical for confirming stereochemistry, as seen in monoclinic (P21/c) crystal systems with lattice parameters a=12.751A˚,b=17.780A˚,β=132.426a = 12.751 \, \text{Å}, b = 17.780 \, \text{Å}, \beta = 132.426^\circ .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Displacement ellipsoids (50% probability) and bond-length analysis (mean C–C bond = 0.006 Å, R factor = 0.069) resolve torsional angles and confirm fused-ring geometry. For example, the furoquinoline ring adopts a boat conformation, stabilized by intramolecular hydrogen bonds .

Q. What spectroscopic techniques are essential for purity assessment?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight (Mr=265.34M_r = 265.34), while 1H^1 \text{H} NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm). CDCl3_3 is the preferred solvent due to minimal signal interference .

Advanced Research Questions

Q. How can conflicting biological activity data for furoquinoline derivatives be resolved?

  • Methodology : Discrepancies often arise from variations in substituent positions (e.g., 8-methyl vs. 4-bromophenyl groups). Use comparative assays (e.g., antifungal activity against Candida albicans or cytotoxicity in breast cancer cell lines) paired with SCXRD to correlate structure-activity relationships (SAR). For example, 4-phenyl derivatives show enhanced bioactivity due to π-π stacking with target enzymes .

Q. What strategies optimize reaction yields in furoquinoline synthesis?

  • Methodology : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields (65–80%) by enhancing thermal efficiency. Solvent selection (e.g., ethanol vs. DMF) and catalyst screening (e.g., p-toluenesulfonic acid) are critical. Monitor reaction progress via TLC with UV254 detection .

Q. How do crystallographic parameters influence pharmacological properties?

  • Methodology : Crystal packing (e.g., triclinic vs. monoclinic systems) affects solubility and bioavailability. For example, compounds with Z=8Z = 8 and V=2931.3A˚3V = 2931.3 \, \text{Å}^3 exhibit higher membrane permeability due to looser lattice packing. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···π contacts) that stabilize the solid state .

Q. What computational methods validate experimental stereochemical outcomes?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts optimized geometries and compares them to SCXRD data. For example, calculated dihedral angles (e.g., C16–C17–C18 = 120.0°) should match experimental values within 2% error .

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